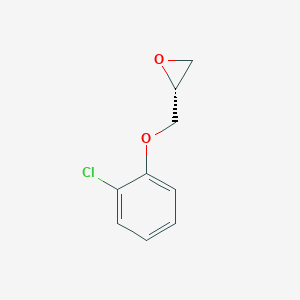

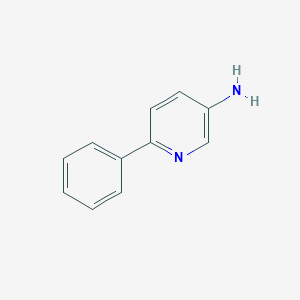

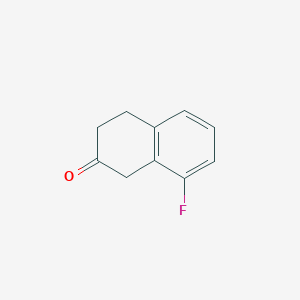

6-Fenilpiridin-3-amina

Descripción general

Descripción

6-Phenylpyridin-3-amine (6-PP) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 6-PP has been synthesized in a number of ways, including the use of a variety of reagents, catalysts, and solvents. It has been used as a substrate for a variety of enzymatic reactions, and its mechanism of action has been studied in detail. 6-PP has also been used in a variety of laboratory experiments to study its biochemical and physiological effects, and to explore its potential applications in the future.

Aplicaciones Científicas De Investigación

Medicina: Inhibidores de BACE1 para la enfermedad de Alzheimer

La 6-Fenilpiridin-3-amina juega un papel en el desarrollo de inhibidores de BACE1, que son cruciales para el tratamiento de la enfermedad de Alzheimer. La parte de piridina de este compuesto actúa como un andamio en el diseño de fármacos, contribuyendo a la inhibición de la enzima β-secretasa involucrada en la formación de placas amiloides .

Ciencia de los materiales: Materiales funcionales avanzados

En ciencia de los materiales, la this compound se utiliza para sintetizar materiales funcionales debido a su anillo de piridina estable. Este compuesto se puede incorporar en polímeros o recubrimientos para impartir propiedades químicas específicas, como una mayor estabilidad térmica o conductividad eléctrica .

Síntesis química: Ligando para catálisis

Este compuesto se utiliza a menudo como un ligando en la síntesis orgánica. Su capacidad para formar complejos con iones metálicos lo hace valioso en reacciones catalíticas y estudios de química de complejación metálica, que es fundamental en los procesos químicos industriales .

Agricultura: Bioestimulantes para la mejora de cultivos

Aunque no está directamente relacionado con la this compound, la aplicación de derivados de piridina como bioestimulantes en la agricultura es notable. Pueden mejorar el rendimiento de los cultivos, la eficiencia de uso de nutrientes y la tolerancia al estrés, lo que puede inspirar futuras aplicaciones agrícolas de este compuesto .

Ciencias ambientales: Análisis de aminas atmosféricas

La this compound podría ser significativa en las ciencias ambientales para estudiar los procesos de transformación de las aminas atmosféricas. Comprender su comportamiento podría ayudar a evaluar su impacto en la formación de aerosoles y la calidad del aire .

Investigación farmacéutica: Desarrollo de fármacos

En la investigación farmacéutica, la this compound es un intermedio valioso. Su núcleo de piridina es un motivo común en muchos fármacos, y sus derivados se exploran para diversas aplicaciones terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas .

Biotecnología: Bioensayos y sensores

El potencial del compuesto en biotecnología radica en su integración en bioensayos y sensores. Sus propiedades estructurales podrían explotarse para desarrollar sistemas de detección sensibles para moléculas biológicas o contaminantes ambientales .

Direcciones Futuras

While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.

Propiedades

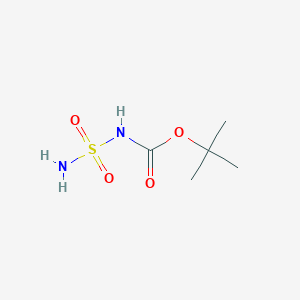

IUPAC Name |

6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQYTXJLWGVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376534 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126370-67-0 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)